4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE
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Overview
Description
4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects. The compound can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a different ring fusion but exhibit similar pharmacological activities
Uniqueness
4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine is unique due to its specific combination of triazole, thiadiazole, and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H9N5S |
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Molecular Weight |
231.28g/mol |
IUPAC Name |
3-ethyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9N5S/c1-2-8-12-13-10-15(8)14-9(16-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
InChI Key |
YLTYLWXRINZSCI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=NC=C3 |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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